molecular formula C12H16N2O4 B1628721 tert-Butyl (4-methyl-3-nitrophenyl)carbamate CAS No. 630410-29-6

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Cat. No.: B1628721
CAS No.: 630410-29-6
M. Wt: 252.27 g/mol
InChI Key: OYZZRHITGOKJDR-UHFFFAOYSA-N
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Description

tert-Butyl (4-methyl-3-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate typically involves the reaction of 4-methyl-3-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-methyl-3-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 4-methyl-3-nitrobenzoic acid.

    Reduction: tert-Butyl (4-methyl-3-aminophenyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4-methyl-3-nitrophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission.

Medicine: this compound has potential applications in medicinal chemistry as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties contribute to the durability and stability of the final products.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-3-nitrophenyl)carbamate involves the interaction of its carbamate moiety with target enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction is particularly relevant in the context of enzyme inhibitors used in pharmaceuticals.

Comparison with Similar Compounds

  • tert-Butyl (3-methyl-4-nitrophenyl)carbamate
  • tert-Butyl (4-nitrophenyl)carbamate
  • tert-Butyl (3-nitrophenyl)carbamate

Comparison: tert-Butyl (4-methyl-3-nitrophenyl)carbamate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(4-methyl-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZRHITGOKJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596828
Record name tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630410-29-6
Record name tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-3-nitroaniline (5.0 g, 32.86 mmol) was dissolved in anhydrous THF (25 mL). t-Butyl bicarbonate (7.5 mL, 32.86 mmol) dissolved in anhydrous THF (25 mL) was added slowly to the reaction mixture, which was stirred at 65° C. for 18 hours. After the reaction was completed the remaining organic solvent was distilled under reduced pressure, and water was added thereto. The resulting yellow solid was filtered and dried to obtain the title compound without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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